molecular formula C12H18F3NO4S B6291287 Methyl 2-(cyclohex-1-EN-1-ylmethyl)-3,3,3-trifluoro-2-[(methylsulfonyl)amino]-propanoate CAS No. 350818-08-5

Methyl 2-(cyclohex-1-EN-1-ylmethyl)-3,3,3-trifluoro-2-[(methylsulfonyl)amino]-propanoate

Cat. No.: B6291287
CAS No.: 350818-08-5
M. Wt: 329.34 g/mol
InChI Key: RGNLAJAMQSXPSH-UHFFFAOYSA-N
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Description

Methyl 2-(cyclohex-1-EN-1-ylmethyl)-3,3,3-trifluoro-2-[(methylsulfonyl)amino]-propanoate is a complex organic compound with a unique structure that includes a cyclohexene ring, a trifluoromethyl group, and a methylsulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(cyclohex-1-EN-1-ylmethyl)-3,3,3-trifluoro-2-[(methylsulfonyl)amino]-propanoate typically involves multiple steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Attachment of the Methylsulfonylamino Group: This can be achieved through nucleophilic substitution reactions using methylsulfonyl chloride and an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.

    Reduction: Reduction reactions can target the trifluoromethyl group or the cyclohexene ring, potentially converting them to corresponding alcohols or alkanes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products

    Oxidation: Epoxides, ketones, or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Research: It can be used as a probe to study biochemical pathways or as a ligand in binding studies.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(cyclohex-1-EN-1-ylmethyl)-3,3,3-trifluoro-2-[(methylsulfonyl)amino]-propanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target. The methylsulfonylamino group can participate in hydrogen bonding or electrostatic interactions with the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(cyclohex-1-EN-1-ylmethyl)-3,3,3-trifluoro-2-amino-propanoate: Similar structure but lacks the methylsulfonyl group.

    Methyl 2-(cyclohex-1-EN-1-ylmethyl)-3,3,3-trifluoro-2-[(ethylsulfonyl)amino]-propanoate: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group.

    Methyl 2-(cyclohex-1-EN-1-ylmethyl)-3,3,3-trifluoro-2-[(methylsulfonyl)amino]-butanoate: Similar structure but with a butanoate group instead of a propanoate group.

Uniqueness

The presence of the trifluoromethyl group and the methylsulfonylamino group in Methyl 2-(cyclohex-1-EN-1-ylmethyl)-3,3,3-trifluoro-2-[(methylsulfonyl)amino]-propanoate imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. These features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-(cyclohexen-1-ylmethyl)-3,3,3-trifluoro-2-(methanesulfonamido)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3NO4S/c1-20-10(17)11(12(13,14)15,16-21(2,18)19)8-9-6-4-3-5-7-9/h6,16H,3-5,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNLAJAMQSXPSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CCCCC1)(C(F)(F)F)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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